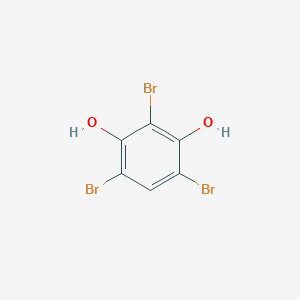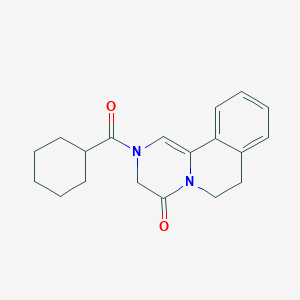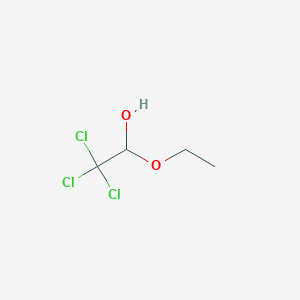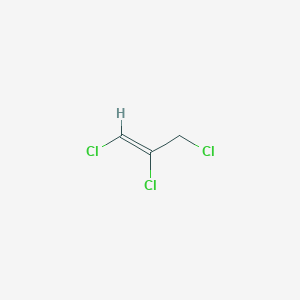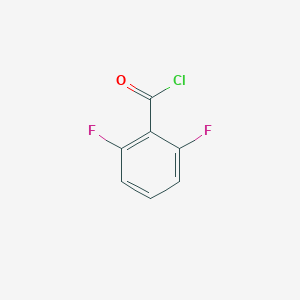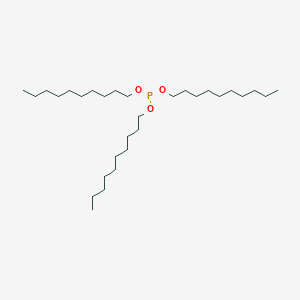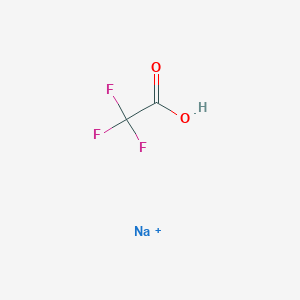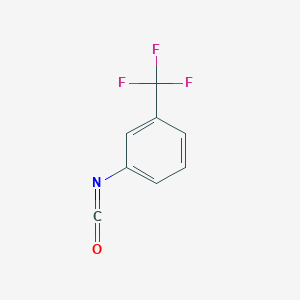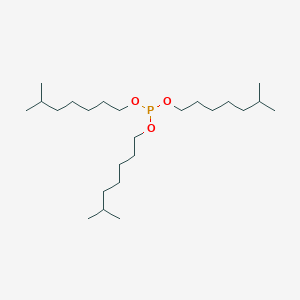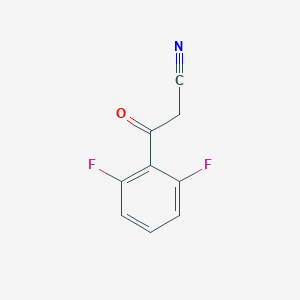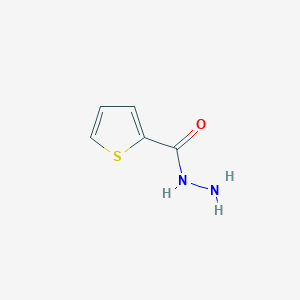
Thiophene-2-carbohydrazide
Overview
Description
Thiophene-2-carbohydrazide, also known as this compound, is a useful research compound. Its molecular formula is C5H6N2OS and its molecular weight is 142.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120045. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Tautomerization Studies
Thiophene-2-carbohydrazide has been synthesized under microwave radiation conditions, exhibiting amide imidic prototropic tautomerization. This process, which involves a single proton intramigration, has been computed using DFT B3LYP/6-311G(d,p) level of theory. The endo-isomer amide structure, kinetically favored, was confirmed by XRD. H-bond interactions were detected and correlated to MEP and HSA calculations. The compound's isomers and their prototropic tautomers were docked against 1BNA DNA, and their thermal behavior and estimated Ea–α relations were determined (Al‐Zaqri et al., 2020).
2. Vibrational Spectra and Molecular Structure Analysis
Fourier-Transform infrared and Raman spectra of this compound (TCH) were recorded, and its energies, geometrical structure, and vibrational wavenumbers were computed by DFT (B3LYP) method. The study also included UV spectrum measurements, HOMO and LUMO energy calculations, and theoretical FT-IR, FT-Raman, and UV spectra construction (Balachandran et al., 2014).
3. Antimicrobial Applications
This compound has been used in the synthesis of thiophene clubbed thiazolyl carbohydrazides, which showed promising effectiveness against bacterial strains and moderate activity against fungal strains (Mhaske, 2021). Similarly, N’-benzylidene-5-bromothis compound derivatives displayed moderate to good antimicrobial and antifungal activity (Makwana & Naliapara, 2014).
4. Catalytic and Synthetic Chemistry
This compound derivatives were used in the catalytic conversion of imidazole and tetrazole derivatives using ruthenium(II) complexes. These catalysts showed high efficiency and broad substrate scope for various aromatic and alkyl aldehydes (Vinoth et al., 2020). Additionally, cobalt-catalyzed cyclization of thiophene-2-carbohydrazides with maleimides was developed, providing a new approach to construct thiophene-fused pyridones (Zhao et al., 2020).
5. Fluorescence and Chemosensor Applications
A thiophene-based chemosensor, synthesized from this compound, showed significant fluorescence enhancement in the presence of In3+, making it a promising tool for detecting this ion (Cho et al., 2018).
Mechanism of Action
- In particular, TCH forms hydrogen bonds with neighboring molecules, influencing its therapeutic effects. These interactions play a crucial role in its biological activity, such as antitumor, antifungal, and anti-HIV properties .
- Additionally, TCH may inhibit specific enzymes or interfere with metabolic pathways. Its electron-donor atoms (oxygen, nitrogen, and sulfur) contribute to these interactions .
- TCH affects various biochemical pathways. For example:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Future Directions
Thiophene derivatives possess exceptional photophysical properties compared to other heterocycles, and therefore they can be employed in chemosensors for analyte detection . The progress of selective optical signaling systems for ion detection is an emerging subject of interest in research due to the potentiality of such systems in analytical devices .
Properties
IUPAC Name |
thiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c6-7-5(8)4-2-1-3-9-4/h1-3H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGBOGBTIKMGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178271 | |
| Record name | Thiophene-2-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361-27-5 | |
| Record name | Thiophene-2-carbohydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2361-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene-2-carboxylic acid hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002361275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thenoylhydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thenoylhydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene-2-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophene-2-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Thiophene-2-carbohydrazide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4J3WEF93N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of thiophene-2-carbohydrazide?
A1: The molecular formula of this compound is C5H6N2OS, and its molecular weight is 142.18 g/mol.
Q2: How is the structure of this compound confirmed?
A2: The structure of this compound and its derivatives has been elucidated using various spectroscopic techniques. These include:
- Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule, such as characteristic stretching vibrations for C=O, N-H, and C-S bonds. [, , , , , , , , , , , , , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR): Gives detailed information about the connectivity and environment of hydrogen and carbon atoms in the molecule. [, , , , , , , , , , , ]
- Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that can aid in structural determination. [, , , , , , , , ]
- X-ray Diffraction (XRD): Provides the most definitive structural information by revealing the three-dimensional arrangement of atoms within a crystal of the compound. [, , , , , , , , , , , , ]
Q3: How is this compound typically synthesized?
A3: this compound is commonly synthesized by reacting ethyl thiophene-2-carboxylate with hydrazine hydrate. []
Q4: Why are derivatives of this compound often synthesized?
A4: Derivatizing this compound allows for the fine-tuning of its physicochemical and biological properties. For example, introducing various substituents on the thiophene ring or the hydrazide moiety can influence its solubility, lipophilicity, and interactions with biological targets. [, , , , , , , , , , , ]
Q5: What are the potential biological activities of this compound and its derivatives?
A5: Studies have shown that this compound derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity: Several derivatives display potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [, , , , , ]
- Antitubercular Activity: Some derivatives have demonstrated promising activity against Mycobacterium tuberculosis. []
- Antioxidant Activity: Certain derivatives possess antioxidant properties, scavenging free radicals and protecting against oxidative stress. [, , ]
- Anticancer Activity: Research suggests potential anticancer effects for some derivatives, targeting specific proteins or inducing apoptosis in cancer cell lines. [, , , ]
Q6: Are there any specific examples of this compound derivatives with potent biological activity?
A6: Yes, several studies have identified highly active derivatives:
- (E)-N-(4-isopropylbenzylidene)this compound (L): This compound showed significant antimicrobial and antioxidant activities. []
- 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene) benzothis compound: This derivative was specifically synthesized and characterized for its potential biological applications. []
- Diorganotin(IV) complexes of this compound Schiff base ligands: These complexes exhibited promising antimicrobial and antioxidant activities. []
Q7: How is computational chemistry employed in the study of this compound derivatives?
A7: Computational techniques play a crucial role in understanding and predicting the properties and behavior of these compounds. Key applications include:
- Molecular Docking: This technique simulates the binding of a molecule to a target protein, providing insights into potential interactions and binding affinities. [, , ]
- Quantitative Structure-Activity Relationship (QSAR) Studies: These models correlate the structural features of a molecule with its biological activity, aiding in the design of more potent and selective derivatives. []
- Density Functional Theory (DFT) Calculations: These calculations predict various molecular properties, including electronic structure, geometry optimization, and vibrational frequencies, which can be compared with experimental data. [, , ]
Q8: How does modifying the structure of this compound affect its activity?
A8: Structure-activity relationship (SAR) studies have revealed key insights:
- Substituents on the Thiophene Ring: Introducing electron-withdrawing or electron-donating groups can significantly alter the electronic properties and biological activity of the molecule. [, , ]
- Modifications to the Hydrazide Moiety: Changes to the hydrazone portion, such as the introduction of aromatic or aliphatic substituents, can influence the molecule's conformation, lipophilicity, and interactions with biological targets. [, , , ]
- Metal Complexation: Forming complexes with metal ions can enhance the biological activity of this compound derivatives, as seen with diorganotin(IV) complexes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


